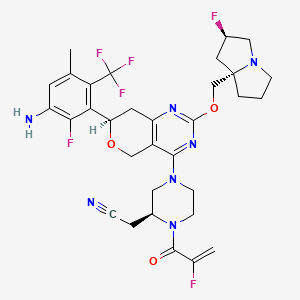![molecular formula C24H32N6O B12389046 N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, an indazole ring, and a dimethylamino group. It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Formation of the Indazole Ring: This involves the cyclization of an appropriate precursor, such as a 2-nitrobenzylamine derivative, under reductive conditions.
Coupling of the Pyrazole and Indazole Rings: This step often involves the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form the amide bond between the two rings.
Introduction of the Dimethylamino Group: This can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of specific enzymes and receptors, making it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammatory disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in various biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{1-[(1S)-3-(Dimethylamino)-1-Phenylpropyl]-1H-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets with high affinity and selectivity. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C24H32N6O |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
N-[1-[(1S)-3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1 |
Clé InChI |
XFYUTGIEFKGWND-NRFANRHFSA-N |
SMILES isomérique |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN(C)C)C4=CC=CC=C4)C |
SMILES canonique |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN(C)C)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
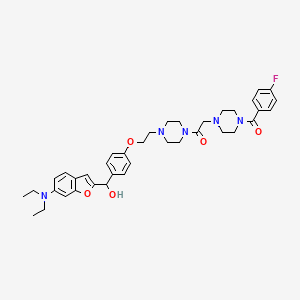


![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
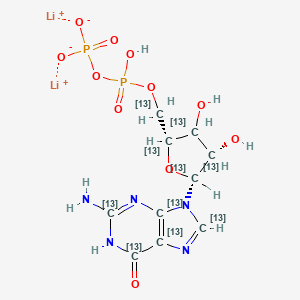
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
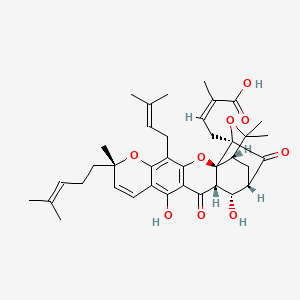

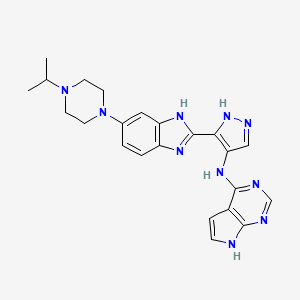
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
